1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound characterized by a triazole ring that contains three nitrogen atoms. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is notable for its potential as an antimicrobial and antifungal agent, as well as its utility in drug development and materials science.
The compound can be synthesized through various methods, primarily involving cycloaddition reactions, particularly the Huisgen cycloaddition or "click chemistry," which utilizes azides and alkynes. This reaction is often catalyzed by copper(I) ions, allowing for the formation of the triazole ring under mild conditions. The compound has been documented in several chemical databases and research articles, highlighting its significance in both academic and industrial contexts .
1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is classified as a triazole derivative and falls under the broader category of heterocyclic compounds. Its structure includes a carboxylic acid functional group, contributing to its chemical reactivity and potential applications.
The synthesis of 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
The synthesis may also involve steps such as:
The molecular formula of 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is C12H13N3O2, with a molecular weight of 231.25 g/mol. The compound features a planar triazole ring linked to a 4-ethylphenyl group at one position and a carboxylic acid at another.
Key structural data include:
1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo several chemical reactions:
Common reagents and conditions include:
The mechanism of action of 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid largely depends on its biological application. In medicinal contexts, it may inhibit specific enzymes or receptors by binding through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions are crucial for its potential antimicrobial and antifungal activities .
The compound exhibits typical characteristics associated with triazoles:
Key chemical properties include:
Relevant data from studies indicate that structural modifications can significantly influence these properties .
1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
This compound's versatility underscores its importance across various scientific disciplines.
The compound’s triazole-carboxylic acid scaffold enables high-affinity binding to PXR’s ligand-binding domain (LBD), a large hydrophobic pocket that regulates xenobiotic metabolism. Structural analyses reveal that the 4-ethylphenyl group occupies a subpocket typically engaged by agonist side chains, while the carboxylic acid moiety forms hydrogen bonds with Gln-272 and His-407 residues in the LBD. This binding displaces the AF-2 helix, preventing coactivator recruitment and resulting in transcriptional repression [1] [9]. The methyl group at the triazole 5-position enhances hydrophobic interactions with Leu-209 and Phe-420, contributing to its low-nanomolar binding affinity (IC₅₀ = 0.65 μM for analog compound 2) [1].
Close analogs of the compound exhibit distinct PXR modulation profiles:
Table 1: Pharmacological Profiles of Key PXR Modulators
Compound | PXR Binding IC₅₀ (μM) | Inverse Agonism IC₅₀ (μM) | Antagonism IC₅₀ (μM) |
---|---|---|---|
Prototype (SPA70) | 1.2 | 34.0 | >50 |
SJPYT-306 (85) | 0.02 | 0.48 | 4.1 |
SJPYT-310 (89) | 0.03 | Inactive | 0.22 |
By inhibiting PXR transactivation, the compound downregulates CYP3A4 gene expression—the primary enzyme metabolizing >50% of clinical drugs. In hepatocyte models, co-administration with PXR agonists (e.g., rifampicin) reduces CYP3A4 activity by 89%, mitigating drug-drug interactions. This occurs via disrupted PXR-RXRα heterodimerization and subsequent dissociation from CYP3A4 promoter response elements [1] [5].
The compound exhibits potent activity against Staphylococcus aureus (MIC₉₀ = 8.2 μM), surpassing dimethylphenyl analogs (MIC₉₀ = 14.3 μM). Its efficacy stems from:
Table 2: Antimicrobial Activity of Triazole-4-Carboxamides
Pathogen | MIC₉₀ (μM) | Target | Resistance Reversal |
---|---|---|---|
Staphylococcus aureus | 8.2 | PBP2a, SOS response | 4-fold vs. ciprofloxacin |
Escherichia coli | >100 | N/A | None observed |
Candida albicans | 12.4 | Ergosterol synthesis | Not tested |
In Gram-negative bacteria (e.g., Pseudoalteromonas ulvae), the compound’s carboxamide group disrupts biofilm matrix integrity by chelation of divalent cations (Ca²⁺, Mg²⁺) essential for extracellular DNA cross-linking. This reduces biofilm biomass by 62% at 25 μM—comparable to ampicillin (EC₅₀ = 11 μM)—without affecting planktonic growth [4].
The triazole core inhibits the bacterial SOS response—a key mediator of antibiotic resistance—by binding to RecA nucleoprotein filaments. This prevents LexA autoproteolysis, repressing error-prone DNA repair genes (umuDC, polB). When combined with ciprofloxacin, it reduces S. aureus mutation frequency 4-fold by suppressing mutagenic quinolone resistance .
In leukemic T-cell lines (Jurkat), the compound induces apoptosis (IC₅₀ = 6.8 μM) with 3-fold selectivity over solid tumors (e.g., MCF-7 IC₅₀ = 18.4 μM). Caspase-3 activation increases 2.8-fold via mitochondrial cytochrome c release, linked to BAX/BAK oligomerization [2].
Comet assay analyses confirm dose-dependent DNA fragmentation (>40% tail intensity at 20 μM). Molecular docking suggests intercalation between dG-dC base pairs via the triazole ring, while the ethylphenyl moiety occupies the DNA minor groove. This triggers γH2AX phosphorylation—a double-strand break biomarker .
Table 3: Anticancer Mechanisms of Triazole Derivatives
Mechanism | Assay/Model | Key Finding | Reference Analog |
---|---|---|---|
Caspase-3 activation | Jurkat T-cells | 2.8-fold ↑ vs. control; IC₅₀ = 6.8 μM | VC4210405 [2] |
DNA intercalation | Comet assay | 40% tail intensity at 20 μM | EVT-3076375 |
Topoisomerase-IIα inhibition | L1210 cell assay | 78% suppression at 10 μM | Podophyllotoxin hybrid |
Though direct data is limited for this compound, structural analogs (e.g., 1-benzyl-N-(2-(phenylamino)pyridin-3-yl derivatives) inhibit tubulin polymerization (IC₅₀ = 2.1 μM) by binding at the colchicine site. Podophyllotoxin-linked triazole-4-carboxamides also suppress topoisomerase-IIα activity by 78% at 10 μM, stabilizing DNA cleavage complexes .
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